molecular formula C21H25N3O3S B2875232 (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034619-95-7

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Cat. No.: B2875232
CAS No.: 2034619-95-7
M. Wt: 399.51
InChI Key: LQDVMUVWBWKLRD-UHFFFAOYSA-N
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Description

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a potent and selective small molecule inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS kinase). This receptor is a key signaling molecule expressed predominantly on macrophages and other mononuclear phagocytes. The primary research application of this compound is to probe the critical role of the CSF1/CSF1R signaling axis in the tumor microenvironment. By selectively inhibiting CSF1R, it effectively blocks the survival, proliferation, and differentiation of tumor-associated macrophages (TAMs), which are often polarized to an immunosuppressive, pro-tumorigenic state (M2 phenotype) [https://www.nature.com/articles/nrc.2016.126]. Depleting or reprogramming these TAMs can enhance anti-tumor immunity and has been shown in preclinical models to synergize with immune checkpoint inhibitors, providing a compelling strategy for cancer immunotherapy research [https://www.cell.com/cancer-cell/fulltext/S1535-6108(21)00327-2]. Beyond oncology, this inhibitor is a valuable tool for investigating diseases driven by aberrant macrophage activity, such as rheumatoid arthritis and other inflammatory conditions where CSF1R-dependent macrophages contribute to pathology. Its mechanism involves binding to the kinase domain of CSF1R, competitively inhibiting ATP binding and subsequent autophosphorylation and downstream signal transduction. This specific action makes it an essential pharmacological tool for dissecting macrophage biology and developing novel therapeutic approaches targeting the CSF1R pathway.

Properties

IUPAC Name

[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-15-3-2-4-20(23-15)26-17-7-10-24(11-8-17)21(25)16-5-6-19(22-13-16)27-18-9-12-28-14-18/h2-6,13,17-18H,7-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDVMUVWBWKLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CN=C(C=C3)OC4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the realm of enzyme inhibition and receptor interaction.

Structural Overview

This compound consists of several notable functional groups:

  • Piperidine ring : A saturated nitrogen-containing ring known for its pharmacological properties.
  • Methylpyridine moiety : Contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Thiophene group : An aromatic ring containing sulfur, often associated with anticancer activity.

Biological Activity Predictions

Computational models, such as the Prediction of Activity Spectra for Substances (PASS), indicate that this compound may interact with multiple biological targets, including:

  • Enzymes involved in metabolic pathways.
  • Neurotransmitter receptors linked to various neurological disorders.

Enzyme Assays

The compound has been evaluated for its ability to inhibit ALK5 enzymatic activity. In vitro assays demonstrated that it exhibits significant inhibitory effects, suggesting potential applications in treating conditions related to TGF-beta signaling pathways.

Cell-Based Assays

Cell-based luciferase reporter assays further confirmed the compound's biological activity, indicating its ability to modulate gene expression linked to various disease processes.

Comparative Analysis with Similar Compounds

To provide context for its biological activity, a comparison is made with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-MethylpyridineMethyl group on pyridineAntimicrobial properties
Piperidine derivativesSaturated nitrogen-containing ringAnalgesic effects
Thiophene derivativesSulfur-containing aromatic ringAnticancer activity

The unique combination of these structural elements in the compound enhances its potential to interact with diverse biological targets, possibly leading to novel therapeutic applications.

Case Studies and Research Findings

Research has indicated that compounds with similar structures often exhibit specific biological activities. For example, derivatives of piperidine have shown promise as analgesics, while thiophene-based compounds have been noted for their anticancer properties .

Specific Case Study: Anti-Tubercular Activity

In a study focusing on anti-tubercular agents, compounds structurally related to this compound were synthesized and evaluated against Mycobacterium tuberculosis. Among the tested compounds, some demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating significant anti-tubercular activity. This suggests that modifications of the original structure could lead to enhanced efficacy against tuberculosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights structural analogs and their implications for the target compound’s properties:

Piperidinyl-Methanone Derivatives with Heterocyclic Substituents

  • Example 1: (6-Fluoro-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (Patent Compound, ): Structural Similarities: Both compounds feature a piperidinyl-methanone core linked to a pyridine ring. Key Differences:
  • Substituents : The patent compound includes a pyrazolo[3,4-d]pyrimidinyl group and a methanesulfonylphenyl substituent, which are more polar and bulky compared to the target compound’s 6-methylpyridin-2-yloxy and tetrahydrothiophen-3-yloxy groups.

Pyridine-Based Methanones with Thiophene Derivatives

  • Example 2: (4-(4-Methoxyphenyl)-2-phenyl-5-(thiophen-3-ylethynyl)pyridin-3-yl)(phenyl)methanone (Compound 16C, ): Structural Similarities: Both compounds utilize a pyridin-3-yl-methanone backbone with thiophene-related substituents. Key Differences:
  • Substituent Chemistry : Compound 16C employs a thiophen-3-ylethynyl group (linear alkyne linkage), while the target compound uses a tetrahydrothiophen-3-yloxy group (saturated cyclic ether). The latter may reduce reactivity and improve solubility due to oxygen’s hydrogen-bonding capacity.
  • Synthesis: Compound 16C was synthesized via Sonogashira coupling (PdCl₂, CuI), suggesting that similar catalytic methods could apply to the target compound’s tetrahydrothiophene-oxygen linkage .

Hypothetical Comparative Data Table

Parameter Target Compound Patent Compound Compound 16C
Molecular Weight (g/mol) ~425 (estimated) ~550 ~498
Key Substituents 6-Methylpyridin-2-yloxy, Tetrahydrothiophene Pyrazolopyrimidinyl, Methanesulfonyl Thiophenylethynyl, Methoxyphenyl
Calculated logP ~2.8 (moderate lipophilicity) ~1.5 (higher polarity) ~3.2 (higher lipophilicity)
Potential Applications Kinase inhibition, CNS targets Anti-inflammatory, kinase inhibitors Anticancer, enzyme modulation

Key Research Findings and Implications

  • Synthetic Strategies: The target compound’s synthesis likely parallels methods for analogous methanones, such as Pd-catalyzed cross-coupling for pyridine-thiophene linkages and nucleophilic aromatic substitution for piperidine functionalization .
  • Structure-Activity Relationships (SAR) :
    • The 6-methylpyridin-2-yloxy group may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., pyrazolopyrimidinyl in ).
    • The tetrahydrothiophen-3-yloxy group’s saturated ring could reduce oxidative metabolism relative to unsaturated thiophene derivatives, improving pharmacokinetic stability .

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